molecular formula C12H22O B14395680 3-Ethynyl-2-methylnonan-2-OL CAS No. 89450-14-6

3-Ethynyl-2-methylnonan-2-OL

Cat. No.: B14395680
CAS No.: 89450-14-6
M. Wt: 182.30 g/mol
InChI Key: FFKOADNHWWBHOT-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylnonan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon chain, which also contains an ethynyl group (a carbon-carbon triple bond) and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylnonan-2-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as ethynylmagnesium bromide can react with a suitable ketone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by specific reactions to introduce the ethynyl and hydroxyl groups. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylnonan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Halogenating Agents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohol derivatives

    Substitution: Formation of halogenated compounds

Scientific Research Applications

3-Ethynyl-2-methylnonan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylnonan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methylnonan-2-OL is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

89450-14-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-ethynyl-2-methylnonan-2-ol

InChI

InChI=1S/C12H22O/c1-5-7-8-9-10-11(6-2)12(3,4)13/h2,11,13H,5,7-10H2,1,3-4H3

InChI Key

FFKOADNHWWBHOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#C)C(C)(C)O

Origin of Product

United States

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